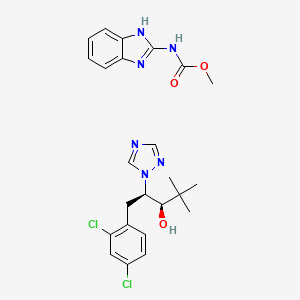

Carbendazim/dicyclobutrazol

説明

Carbendazim (methyl benzimidazol-2-ylcarbamate) is a systemic benzimidazole fungicide widely used in agriculture to control fungal diseases in crops such as cereals, fruits, and vegetables . It inhibits microtubule assembly by binding to β-tubulin, disrupting cell division in fungi . Carbendazim is also a metabolite of benomyl, another benzimidazole fungicide, and shares similar mechanisms of action .

Key applications include preventive and curative treatments against pathogens like Botrytis cinerea and Fusarium spp. . However, its persistence in the environment has raised concerns, with residues detected in 41.1% of honey samples from beehives and up to 8.4 mg/kg in medlar leaves .

特性

CAS番号 |

96053-91-7 |

|---|---|

分子式 |

C24H28Cl2N6O3 |

分子量 |

519.4 g/mol |

IUPAC名 |

(2R,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol;methyl N-(1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C15H19Cl2N3O.C9H9N3O2/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-5,7-9,13-14,21H,6H2,1-3H3;2-5H,1H3,(H2,10,11,12,13)/t13-,14+;/m1./s1 |

InChIキー |

HNHJXYPIQCBDTK-DFQHDRSWSA-N |

異性体SMILES |

CC(C)(C)[C@H]([C@@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O.COC(=O)NC1=NC2=CC=CC=C2N1 |

正規SMILES |

CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O.COC(=O)NC1=NC2=CC=CC=C2N1 |

製品の起源 |

United States |

準備方法

Carbendazim

Carbendazim is synthesized through the reaction of 2-aminobenzimidazole with methyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under controlled temperature and pressure conditions . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Dicyclobutrazol

Dicyclobutrazol is synthesized through a multi-step process involving the reaction of 1,2,4-triazole with cyclobutanone. The reaction conditions include the use of a strong base such as sodium hydride and an organic solvent like dimethylformamide . Industrial production methods may involve batch reactors with precise control over reaction parameters to optimize yield and purity.

化学反応の分析

Carbendazim

Carbendazim undergoes various chemical reactions, including:

Oxidation: Carbendazim can be oxidized to form 2-aminobenzimidazole and 2-hydroxybenzimidazole.

Hydrolysis: In the presence of water and acidic or basic conditions, carbendazim hydrolyzes to form benzimidazole derivatives.

Substitution: Carbendazim can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Dicyclobutrazol

Dicyclobutrazol undergoes the following reactions:

科学的研究の応用

Carbendazim

Carbendazim is extensively used in scientific research for its fungicidal properties. It is employed in studies related to plant pathology, environmental science, and toxicology. Researchers investigate its effects on fungal growth, its degradation pathways in soil and water, and its impact on non-target organisms .

Dicyclobutrazol

Dicyclobutrazol is used in research focused on plant physiology and growth regulation. It is studied for its ability to inhibit gibberellin biosynthesis, leading to reduced plant height and increased resistance to environmental stress.

作用機序

Carbendazim

Carbendazim exerts its fungicidal effects by binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division. This leads to the malsegregation of chromosomes and ultimately cell death . The primary molecular target is the β-tubulin subunit of microtubules.

Dicyclobutrazol

Dicyclobutrazol inhibits gibberellin biosynthesis by blocking the enzyme ent-kaurene oxidase, which is involved in the early steps of gibberellin production. This inhibition results in reduced cell elongation and plant growth .

類似化合物との比較

Comparison with Similar Compounds

Chemical Class and Mechanism

| Compound | Chemical Class | Primary Mechanism | Metabolic Notes |

|---|---|---|---|

| Carbendazim | Benzimidazole | Binds β-tubulin, inhibits microtubules | Metabolite of benomyl |

| Benomyl | Benzimidazole | Same as carbendazim | Converts to carbendazim in vivo |

| Thiabendazole | Benzimidazole | Disrupts fungal cell division | Direct application |

| Thiophanate-methyl | Thiophanate | Converts to carbendazim in plants | Pro-fungicide |

| Prochloraz | Imidazole | Inhibits ergosterol synthesis | Different target site |

Efficacy in Fungal Inhibition

In a study on Sclerotinia sclerotiorum, carbendazim showed moderate curative activity compared to ketoconazole (KA) and prochloraz:

| Compound (20 mM) | Lesion Inhibition (%) |

|---|---|

| KA | 22 |

| Carbendazim | 20 |

| Prochloraz | 17 |

At 50 mM, carbendazim (61%) was outperformed by KA (66%) but comparable to prochloraz (64%) . Synergistic effects were observed when carbendazim was combined with KA, enhancing inhibition beyond individual treatments .

Toxicity and Residues

Environmental Degradation

Carbendazim is recalcitrant in water but degradable via γ-radiation (90% removal at 2 kGy) or bacterial pathways (Pseudomonas sp. CBW converts it to CO₂ via 2-aminobenzimidazole) .

Key Research Findings

Efficacy : Carbendazim’s preventive action outperforms its curative use, with synergistic effects observed in combined therapies .

Resistance Management: Due to widespread fungal resistance, benzimidazoles are often alternated with non-benzimidazole fungicides (e.g., imidazoles) .

Ecotoxicity : Elevated temperatures exacerbate carbendazim’s impact on freshwater ecosystems, causing trophic-level disruptions .

Analytical Detection : Advanced methods like terahertz metamaterial sensors enable carbendazim detection at 100 mg/L , while HPLC remains standard for residue analysis .

Data Tables

Table 1: Residue Levels in Agricultural Matrices

| Matrix | Carbendazim Concentration | Source |

|---|---|---|

| Honey | 41.1% prevalence | |

| Medlar leaves | 3.8–8.4 mg/kg | |

| Cucumber | Detected via aptasensors |

Table 2: Comparative Genotoxic Effects

| Organism | Carbendazim Effect | Benomyl Effect |

|---|---|---|

| Honeybee larvae | Altered hormone levels | N/A |

| Mice | Non-mutagenic | Testicular toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。